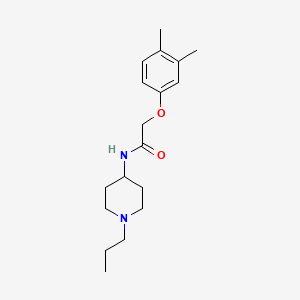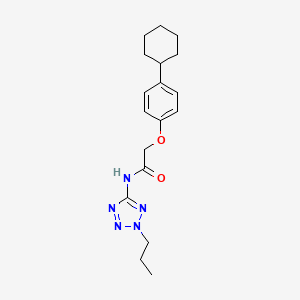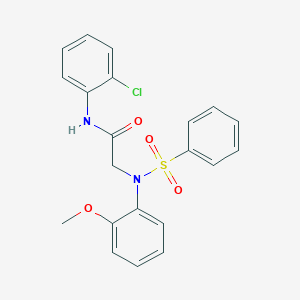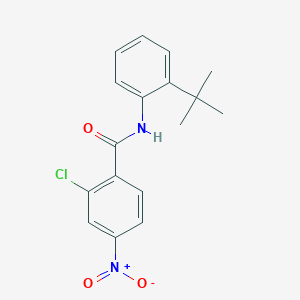
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea, also known as DFTU, is a chemical compound that has been extensively studied for its potential applications in various fields of research. DFTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase C (PKC) and the modulation of the immune response. N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has also been shown to inhibit the activity of various enzymes and can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can induce apoptosis and inhibit the growth of cancer cells. In the immune system, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can modulate the immune response and can be used to treat autoimmune diseases. In the nervous system, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has shown promising results in various fields of research. Another advantage is that it is relatively easy to synthesize. One limitation is that the mechanism of action is not fully understood, and further research is needed to fully understand its effects. Another limitation is that N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can be toxic at high doses, and careful dosing is necessary for experiments.
Direcciones Futuras
There are several future directions for N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea research. One direction is to further understand the mechanism of action and how it interacts with various pathways in the body. Another direction is to study its potential applications in other fields of research, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to determine the optimal dosing and toxicity levels of N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea for various applications.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can be synthesized through various methods, including the reaction of 2-fluoroaniline with 3,4-dimethoxybenzoyl isothiocyanate in the presence of a base. Another method involves the reaction of 2-fluoroaniline with 3,4-dimethoxybenzyl isothiocyanate in the presence of a base. Both methods result in the formation of N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been extensively studied for its potential applications in various fields of research, including cancer research, immunology, and neurobiology. In cancer research, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. In immunology, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to modulate the immune response and can be used to treat autoimmune diseases. In neurobiology, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-19-13-8-7-10(9-14(13)20-2)17-15(21)18-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIKPSGKNWXNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5713069.png)



![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5713081.png)


![5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5713092.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline](/img/structure/B5713093.png)

![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)